molecular formula C6H4Cl2FN B1585327 4,5-Dichloro-2-fluoroaniline CAS No. 2729-36-4

4,5-Dichloro-2-fluoroaniline

Cat. No. B1585327
CAS RN: 2729-36-4
M. Wt: 180 g/mol
InChI Key: FHJVHVKVTUTGTA-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-fluoroaniline is a chemical compound with the molecular formula C6H4Cl2FN . It is used as an important intermediate for the preparation of fluorescent dyes, pesticides, pharmaceuticals, and other chemical products .


Molecular Structure Analysis

The molecular structure of 4,5-Dichloro-2-fluoroaniline consists of a six-membered carbon ring (benzene) with two chlorine atoms, one fluorine atom, and one amine group (NH2) attached . The average molecular mass is 180.007 Da .

Scientific Research Applications

Chemical and Physiological Characterization of Fluorinated Compounds

4,5-Dichloro-2-fluoroaniline is a fluorinated aromatic amine that can potentially serve as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Fluorinated compounds are known for their unique properties, such as increased stability, lipophilicity, and bioactivity, making them valuable in several applications. The presence of fluorine atoms in pharmaceuticals can influence the drug's distribution within the body, its metabolic stability, and its binding affinity to biological targets. Similarly, in agrochemicals, fluorination can enhance herbicidal or pesticidal activity (Carvalho & Oliveira, 2017).

Exploration in Material Science

Fluorinated compounds, including 4,5-Dichloro-2-fluoroaniline derivatives, are explored for their potential applications in material science, particularly in the development of fluoropolymers. These polymers exhibit exceptional chemical resistance, thermal stability, and unique electrical properties due to the presence of fluorine atoms, making them suitable for high-performance applications in aerospace, automotive, and telecommunications industries. The research into fluorinated aniline derivatives could lead to new materials with improved properties and applications (Freccero, Fagnoni, & Albini, 2003).

Environmental and Toxicological Studies

Environmental studies focus on understanding the impact and fate of fluorinated anilines, including 4,5-Dichloro-2-fluoroaniline, in ecosystems. Such compounds can undergo various degradation processes, influencing their persistence and toxicity in the environment. Research on the metabolism, biodegradation, and toxicological effects of these compounds is crucial for assessing environmental risks and developing strategies for pollution control and remediation. Studies have shown that fluorinated anilines can be metabolized by organisms, leading to the formation of less harmful products, which is significant for evaluating the ecological impact of these substances (Duckett et al., 2006).

Biofield Energy Treatment Research

An intriguing area of research involves the study of biofield energy treatments on chemical compounds, including fluorinated anilines. These studies investigate how such treatments can modulate the physical, thermal, and spectral properties of compounds like 4,5-Dichloro-2-fluoroaniline. Although this research is at the frontier of science, it opens up possibilities for novel methods of influencing chemical properties without the use of traditional chemical processes. Results from these studies could have implications for materials science, pharmaceutical development, and the broader field of energy medicine (Trivedi et al., 2015).

Safety And Hazards

4,5-Dichloro-2-fluoroaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

4,5-dichloro-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJVHVKVTUTGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278840
Record name 4,5-dichloro-2-fluoroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-fluoroaniline

CAS RN

2729-36-4
Record name 2729-36-4
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Record name 4,5-dichloro-2-fluoroaniline
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Record name 4,5-dichloro-2-fluoroaniline
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Synthesis routes and methods

Procedure details

Tin (II) chloride dehydrate (27.0 g, 119.6 mmol) was dissolved in ethanol and 1,2-dichloro-4-fluoro-5-nitrobenzene (5.0 g, 23.8 mmol) was added dropwise. Temperature rose to near reflux during the addition and was complete upon cooling. The reaction mixture was carefully added to saturated aqueous sodium bicarbonate and then extracted with ethyl acetate. The organic phase was washed several more times with water, dried, filtered and concentrated to give the title compound as a yellow solid: 1H NMR (CDCl3): δ 7.17 (d, 1H), 6.84 (d, 1H), 3.78 (br s, 2H).
Quantity
27 g
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reactant
Reaction Step One
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5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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